Prop-1-ene-1,3-sultone
Overview
Description
Prop-1-ene-1,3-sultone is a chemical compound with the molecular formula C3H4O3S . It has an average mass of 120.127 Da and a monoisotopic mass of 119.988113 Da .
Synthesis Analysis
A reliable and novel synthetic route for the preparation of prop-1-ene-1,3-sultone has been developed . The Diels-Alder reactions of prop-1-ene-1,3-sultone with a variety of dienes were investigated for the first time and achieved with good chemical yield and excellent endo-selectivity . The subsequent transformations of the Diels-Alder cycloadducts were also explored .Molecular Structure Analysis
The molecular structure of Prop-1-ene-1,3-sultone consists of 3 carbon atoms, 4 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The InChI representation of the molecule isInChI=1S/C3H4O3S/c4-7(5)3-1-2-6-7/h1,3H,2H2
. Chemical Reactions Analysis
The role of prop-1-ene-1,3-sultone (PES) in LiNi1/3Mn1/3Co1/3O2/Graphite pouch cells was studied by correlating data from differential capacity (d Q /d V) analysis, gas chromatography/mass spectroscopy (GC−MS), ultrahigh precision coulometry, storage experiments and X-ray photoelectron spectroscopy .Physical And Chemical Properties Analysis
Prop-1-ene-1,3-sultone has a molecular weight of 120.13 g/mol . Other computed properties include a XLogP3-AA of -0.3, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 0 .Scientific Research Applications
Electrochemical Analysis in Battery Systems
Prop-1-ene-1,3-sultone (PES) has been studied for its role in lithium-ion batteries, specifically in LiNi1/3Mn1/3Co1/3O2/graphite pouch cells. It's used in electrolytes, sometimes in combination with vinylene carbonate (VC), influencing the formation of solid electrolyte interface (SEI) films. These films are crucial for battery performance and longevity. PES has been observed to form SEI films with higher oxygen content and less LiF compared to control electrolytes, leading to improved electrochemical performance and reduced gas production in batteries (Madec et al., 2015).
Role in Chemical Synthesis
PES is also significant in chemical synthesis. It has been utilized in Diels-Alder reactions with various dienes, displaying good chemical yield and excellent endo-selectivity. The reactions of PES and subsequent transformations of the Diels-Alder cycloadducts have been a focus of research, demonstrating its versatility in organic synthesis (Jiang et al., 1999).
Influence on Battery Performance
Further research into PES as a solid electrolyte interphase formation additive in propylene carbonate-based electrolytes for lithium-ion batteries has shown its potential to improve battery performance. PES aids in suppressing the co-intercalation of propylene carbonate with lithium ions into graphite, enhancing battery efficiency and capacity (Li et al., 2012).
High-Voltage Battery Applications
PES has also been studied as an electrolyte additive in high-voltage lithium-ion batteries. It's been shown to help control gas evolution in cells, although the issue remains a challenge. Its addition has demonstrated improvements in cycling performance, albeit with increased impedance in early cycles (Xia et al., 2016).
Dipolar Cycloaddition Reactions
The scope and limitations of PES in dipolar cycloaddition reactions with nitrile oxides and nitrones have been investigated. These studies have revealed a high degree of regioselectivity and stereoselectivity in the reactions, contributing significantly to the field of organic chemistry (Zhang et al., 2003).
properties
IUPAC Name |
5H-oxathiole 2,2-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3S/c4-7(5)3-1-2-6-7/h1,3H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLQVNFCMHPYGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CS(=O)(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447528 | |
Record name | Prop-1-ene-1,3-sultone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Prop-1-ene-1,3-sultone | |
CAS RN |
21806-61-1 | |
Record name | 5H-1,2-Oxathiole, 2,2-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21806-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prop-1-ene-1,3-sultone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H-1,2-oxathiole 2,2-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.830 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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